![molecular formula C10H13N4O6P B12920571 [(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant relevance in various scientific fields. This compound is a derivative of purine, a fundamental component in many biological molecules, including nucleotides and nucleic acids. Its unique structure, which includes a tetrahydrofuran ring and a phosphate group, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the purine ring, followed by the attachment of the tetrahydrofuran moiety and the subsequent phosphorylation. Common reagents used in these reactions include phosphoric acid derivatives, protecting groups for selective reactions, and catalysts to enhance reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions, and the use of advanced purification methods like chromatography, are often employed to scale up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions: ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the tetrahydrofuran moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine ring, typically employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or amines.
Common Reagents and Conditions: Reagents commonly used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.
科学的研究の応用
Chemistry: In chemistry, ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its role in cellular processes. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA synthesis, as well as enzyme interactions.
Medicine: In medicine, ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is explored for its potential therapeutic applications. It may serve as a precursor for developing drugs targeting specific enzymes or pathways involved in diseases such as cancer or viral infections.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other high-value chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell proliferation.
類似化合物との比較
Adenosine: A nucleoside with a similar purine structure, involved in various biological processes.
Guanosine: Another nucleoside with a purine base, playing a crucial role in cellular signaling and metabolism.
Caffeine: A purine alkaloid with stimulant properties, structurally related to nucleosides.
Uniqueness: ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific combination of a purine base, a tetrahydrofuran ring, and a phosphate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H13N4O6P |
|---|---|
分子量 |
316.21 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O6P/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(20-7)3-19-21(16,17)18/h4-7H,1-3H2,(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1 |
InChIキー |
BMTWSILZBROYGX-NKWVEPMBSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=CNC3=O |
正規SMILES |
C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


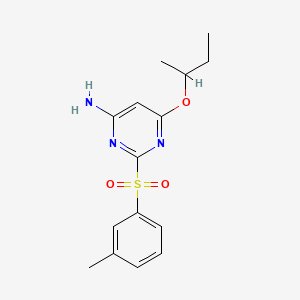

![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)
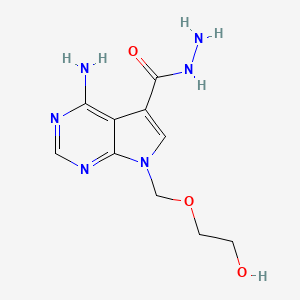
![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)
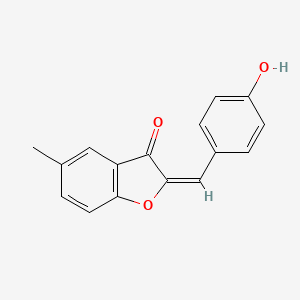
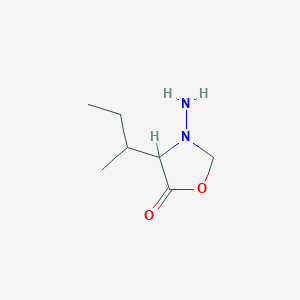
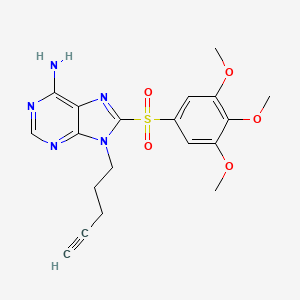

![4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920531.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)
![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)


